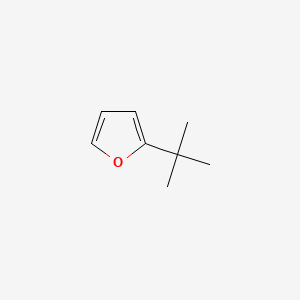

2-tert-Butylfuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBONSBNSNYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220675 | |

| Record name | 2-tert-Butylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-43-9 | |

| Record name | 2-tert-Butylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylfuran

Introduction: The Strategic Importance of 2-tert-Butylfuran

In the landscape of modern medicinal chemistry and materials science, the furan scaffold stands as a privileged heterocyclic structure. Its unique electronic properties and ability to engage in various chemical interactions make it a cornerstone in the design of novel bioactive compounds and functional materials.[1] this compound emerges as a particularly valuable derivative, combining the versatile reactivity of the furan ring with the influential steric and electronic properties of a tert-butyl group. This bulky, lipophilic moiety can significantly alter a molecule's pharmacokinetic profile, often serving as a metabolic shield to enhance stability or improving receptor binding and bioavailability.[2]

This guide offers a comprehensive exploration of the chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, and characteristic reactivity, providing not just protocols but the causal logic behind its chemical behavior. This document serves as a technical resource to empower chemists to effectively utilize this versatile building block in their research endeavors.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7040-43-9 | |

| Molecular Formula | C₈H₁₂O | |

| Molecular Weight | 124.18 g/mol | |

| SMILES | CC(C)(C)c1ccco1 |

| InChI Key | BGQBONSBNSNYIO-UHFFFAOYSA-N | |

Physicochemical Properties

This compound is a colorless liquid under standard conditions. The presence of the large alkyl group renders it largely insoluble in water but soluble in common organic solvents like ethanol and ether. Its key physical characteristics are summarized below, reflecting its utility as a versatile organic reagent and building block.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid | |

| Boiling Point | 119-120 °C (at 760 mmHg) | |

| Density | 0.871 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.438 |

| Flash Point | 7 °C (44.6 °F) - closed cup | |

Spectroscopic Characterization: A Predicted Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

tert-Butyl Protons (9H): A sharp singlet will appear in the upfield region, typically around δ 1.3 ppm . The magnetic equivalence of the nine protons on the three methyl groups results in a single, un-split signal with a large integration value.

-

Furan Protons (3H): The three protons on the furan ring will appear in the downfield region characteristic of aromatic systems.

-

H5 (α-proton): Expected to be the most downfield, around δ 7.2-7.4 ppm . It will appear as a doublet of doublets (or a triplet if coupling constants are similar), coupled to H4 and H3.

-

H3 (β-proton): Expected around δ 6.0-6.2 ppm . It will appear as a doublet of doublets, coupled to H4 and H5.

-

H4 (β-proton): Expected around δ 6.2-6.4 ppm . It will appear as a triplet (or more accurately, a doublet of doublets), coupled to H3 and H5.

-

¹³C NMR: The carbon spectrum will display five distinct signals.

-

tert-Butyl Carbons: Two signals are expected. The quaternary carbon directly attached to the furan ring will be significantly deshielded (δ ~30-35 ppm ), while the three equivalent methyl carbons will appear further upfield (δ ~28-32 ppm ).

-

Furan Carbons: Three signals are expected for the heterocyclic ring.

-

C2 (substituted α-carbon): This carbon, bearing the tert-butyl group, will be the most downfield due to substitution and its position adjacent to oxygen, predicted in the δ 160-165 ppm range.

-

C5 (unsubstituted α-carbon): Expected around δ 138-142 ppm .

-

C3 & C4 (β-carbons): These will be the most shielded of the ring carbons, appearing in the δ 105-115 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

~3100 cm⁻¹: Aromatic C-H stretching from the furan ring.

-

2850-3000 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.

-

~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the furan ring.

-

~1370 cm⁻¹: A characteristic bending vibration for the tert-butyl group.

-

~1000-1250 cm⁻¹: Strong C-O-C stretching, a hallmark of the furan ether linkage.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 124 , corresponding to the molecular weight of the compound.

-

Base Peak (M-15): The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation. This will result in a base peak at m/z = 109 . This fragmentation is a classic signature of tert-butyl groups.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scale, and desired purity.

Method 1: Friedel-Crafts Alkylation

This is a direct approach involving the electrophilic alkylation of the furan ring. However, the high reactivity of furan necessitates careful control of reaction conditions to prevent polymerization, a common side reaction with strong Lewis acids.

-

Causality: The reaction proceeds via the formation of a tert-butyl cation from tert-butyl chloride and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The electron-rich furan ring then acts as a nucleophile, attacking the carbocation. The use of milder catalysts or specific iron compounds has been shown to improve yields by mitigating the polymerization of furan.

Experimental Protocol: Iron-Catalyzed Friedel-Crafts Alkylation

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add furan (1.0 equiv) and a solvent such as 1,1,1-trichloroethane.

-

Reagents: Add tert-butyl chloride (4.0 equiv) and Iron (III) oxide (catalytic amount).

-

Initiation: Heat the mixture to reflux (approx. 60°C). Add a small amount of Iron (III) chloride to initiate the reaction, evidenced by the evolution of HCl gas.

-

Reaction: Maintain the reflux for 30-60 minutes, monitoring the reaction progress by GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Method 2: Metalation followed by Alkylation

A more controlled and often higher-yielding method involves the deprotonation of furan to form a nucleophilic organometallic species, which is then quenched with an electrophilic tert-butyl source.

-

Causality: Furan's C2 proton is the most acidic due to the inductive effect of the ring oxygen. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures selectively generates 2-furyllithium. This potent nucleophile can then react with a suitable electrophile like tert-butyl bromide in an SN2-type reaction to form the C-C bond. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.

Experimental Protocol: Lithiation and Alkylation

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and freshly distilled furan (1.0 equiv).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of 2-furyllithium.

-

Alkylation: Add tert-butyl bromide (1.1 equiv) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or fractional distillation.

Caption: Key synthetic routes to this compound.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dictated by the interplay between the electron-rich aromatic furan ring and the bulky, electron-donating tert-butyl group.

Electrophilic Aromatic Substitution

Furan is exceptionally reactive towards electrophiles, with reaction rates many orders of magnitude faster than benzene. Substitution occurs preferentially at the C5 position.

-

Mechanism & Regioselectivity: The tert-butyl group is a weak activating group that directs electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C5 position. The underlying reason for this high regioselectivity is the superior stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at C5. This intermediate allows for three resonance structures to delocalize the positive charge, one of which preserves the oxygen's lone pair participation, making it significantly more stable than the intermediate formed from attack at C3, which only has two resonance contributors.

Caption: Stability of intermediates in electrophilic substitution.

Cycloaddition Reactions

Furan can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.

-

Causality: The reaction involves the concerted interaction of the furan's π-system with a 2π-electron component (the dienophile, e.g., maleic anhydride). The aromatic character of furan means that these cycloadditions are often reversible. The reaction of furan with maleic anhydride kinetically favors the endo product in the gas phase, but solvent effects and the reversibility of the reaction can lead to the thermodynamically more stable exo product being isolated.

Caption: Generalized Diels-Alder reaction of this compound.

Applications in Drug Discovery and Development

The this compound moiety is a strategic building block for synthesizing more complex pharmaceutical intermediates. Its predictable reactivity allows for controlled molecular elaboration.

-

Synthetic Utility: The true power of this compound in synthesis is unlocked via metalation. Selective deprotonation at the C5 position creates a potent nucleophilic handle (2-tert-butyl-5-furyllithium). This intermediate can be intercepted by a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, boronic esters) to introduce new functional groups, forming the backbone of a drug discovery program.

-

Pharmacokinetic Impact: The tert-butyl group itself is a well-established motif in drug design. Its bulk can provide a "steric shield," protecting adjacent functional groups from metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life.[2] Its lipophilicity can also enhance membrane permeability and absorption.

Caption: Synthetic workflow for drug discovery applications.

Safety and Handling

This compound is a highly flammable liquid and requires appropriate handling and storage procedures.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Flammable Liquids | H225 | Highly flammable liquid and vapor | |

| Pictogram | GHS02 (Flame) |

| Signal Word | Danger | | |

-

Precautionary Measures: Always handle in a well-ventilated fume hood, away from heat, sparks, and open flames (P210). Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

References

-

The Good Scents Company. (n.d.). 2-butyl furan. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20534, 2-Butylfuran. Retrieved January 20, 2026, from [Link]

-

Orth, R. E., & Jones, R. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved January 20, 2026, from [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-tert-Butylfuran (CAS: 7040-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds and its ability to act as a bioisostere for phenyl rings.[1] The introduction of various substituents onto the furan ring allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] This guide focuses on 2-tert-butylfuran, a derivative where the sterically demanding tert-butyl group is expected to impart unique characteristics relevant to drug design and chemical synthesis. This document provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and potential applications, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a flammable liquid with the molecular formula C₈H₁₂O. The presence of the bulky tert-butyl group significantly influences its physical properties compared to unsubstituted furan.

| Property | Value | Source |

| CAS Number | 7040-43-9 | |

| Molecular Formula | C₈H₁₂O | |

| Molecular Weight | 124.18 g/mol | |

| Boiling Point | 119-120 °C | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.438 |

Synthesis of this compound

The synthesis of this compound can be challenging due to the high reactivity of the furan ring towards strong Lewis acids, which often leads to polymerization.[2][3] However, a modified Friedel-Crafts alkylation using a milder iron-based catalytic system has been shown to be effective for the synthesis of alkylated furans.[2]

Iron-Catalyzed Friedel-Crafts Alkylation

This method, adapted from a procedure for the synthesis of di-tert-butylfuran, utilizes a combination of iron (III) oxide and a catalytic amount of iron (III) chloride to promote the alkylation of furan with tert-butyl chloride.[2] The iron (III) oxide is believed to moderate the activity of the Lewis acid, thus minimizing side reactions.[2]

Reaction Scheme:

A schematic of the Iron-Catalyzed Friedel-Crafts Alkylation.

Experimental Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add furan (1.0 eq.), iron (III) oxide (approx. 1.0 mol eq. to furan), and a suitable solvent such as 1,1,1-trichloroethane.[2]

-

Initiation: Heat the mixture to reflux (approximately 60°C) with vigorous stirring.[2] Add a catalytic amount of iron (III) chloride (0.01-0.05 mol eq. to furan) to initiate the reaction.[2] The evolution of hydrogen chloride gas indicates the start of the alkylation.[2]

-

Addition of Alkylating Agent: Slowly add tert-butyl chloride (1.1-1.5 eq.) to the reaction mixture via the dropping funnel over a period of 1-1.5 hours.[2]

-

Reaction Completion and Work-up: Maintain the reaction at reflux for an additional 1.5-2 hours after the addition is complete.[2] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

-

Purification: Filter the reaction mixture to remove the iron oxides. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation.

Causality Behind Experimental Choices:

-

The use of iron (III) oxide is crucial to temper the reactivity of the Friedel-Crafts catalyst, preventing the extensive polymerization of the electron-rich furan ring.[2]

-

The slow, dropwise addition of tert-butyl chloride helps to control the exothermic nature of the reaction and maintain a low concentration of the alkylating agent, which can help to minimize di-alkylation.

-

Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification of this compound. Below are the predicted 1H NMR, 13C NMR, and IR spectra with assignments based on established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the furan ring protons and the protons of the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.3 | dd | 1H | H5 | The proton at the C5 position is coupled to both H4 and H3, and is deshielded by the adjacent oxygen atom. |

| ~6.2-6.3 | dd | 1H | H4 | The proton at the C4 position is coupled to H5 and H3. |

| ~5.9-6.0 | d | 1H | H3 | The proton at the C3 position is adjacent to the tert-butyl group and is coupled to H4. |

| ~1.3 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C2 | The carbon atom bearing the tert-butyl group is significantly deshielded. |

| ~140-145 | C5 | The carbon atom adjacent to the oxygen is deshielded. |

| ~110-115 | C4 | A typical chemical shift for a β-carbon in a furan ring. |

| ~105-110 | C3 | The carbon at the C3 position is also in a typical range for a β-carbon in furan. |

| ~30-35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28-30 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the furan ring and the alkyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | =C-H stretching (furan ring) |

| ~2850-2970 | Strong | C-H stretching (tert-butyl group) |

| ~1500-1600 | Medium | C=C stretching (furan ring) |

| ~1365 & ~1390 | Medium | C-H bending (gem-dimethyl of tert-butyl) |

| ~1000-1250 | Strong | C-O-C stretching (furan ring) |

Chemical Reactivity

The chemical reactivity of this compound is dominated by electrophilic aromatic substitution, a characteristic feature of the electron-rich furan ring.[4] The presence of the electron-donating tert-butyl group at the C2 position further activates the ring towards electrophilic attack.

Regioselectivity in Electrophilic Substitution

Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions due to the superior stabilization of the resulting carbocation intermediate through resonance.[4] In this compound, the C2 position is already occupied. Therefore, electrophilic attack is strongly directed to the C5 position. The bulky tert-butyl group also sterically hinders attack at the adjacent C3 position.

General mechanism for electrophilic substitution on this compound.

Plausible Electrophilic Substitution Reactions:

-

Nitration: Reaction with a mild nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), would be expected to yield 2-tert-butyl-5-nitrofuran. Harsh conditions should be avoided to prevent ring opening and polymerization.

-

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely produce 2-tert-butyl-5-bromofuran or 2-tert-butyl-5-chlorofuran, respectively.

-

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a mild Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂) would introduce an acyl group at the C5 position, yielding a 5-acyl-2-tert-butylfuran derivative.

Applications in Drug Development

While there is a lack of specific literature detailing the use of this compound in drug development, its structural features suggest potential utility as a building block in medicinal chemistry.

-

Lipophilicity and Steric Hindrance: The tert-butyl group is a well-known lipophilic moiety that can enhance a molecule's ability to cross cell membranes. Its steric bulk can also be exploited to influence the conformation of a molecule, potentially leading to increased selectivity for a biological target. Furthermore, the steric hindrance can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

Scaffold for Bioactive Molecules: The furan ring itself is a versatile scaffold that can be further functionalized at the C3, C4, and C5 positions to generate libraries of compounds for biological screening. The this compound core could serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.

Toxicology and Safety

Conclusion

This compound is a furan derivative with potential as a versatile building block in organic synthesis and medicinal chemistry. Its synthesis via iron-catalyzed Friedel-Crafts alkylation offers a plausible route to this compound, overcoming the challenges typically associated with the alkylation of furans. The predictable regioselectivity of its electrophilic substitution reactions, coupled with the unique steric and electronic properties imparted by the tert-butyl group, makes it an interesting scaffold for the design of novel molecules with potential biological activity. Further research into its biological properties and applications in drug discovery is warranted.

References

- Imperial Chemical Industries Ltd. Process for the preparation of alkyl furans. EP0041775A1, 1981.

- Balskus, E. P., et al. Biocatalytic Friedel‐Crafts Reactions. Angewandte Chemie International Edition, 2017, 56(34), 10032-10035.

- ChemicalBook. Electrophilic Reactions of Furan. 2022.

- Wright, D. L., et al. The Friedel-Crafts Reaction.

- BenchChem.

- University of California, Irvine.

- Organic Chemistry Portal. Tetrahydrofuran synthesis.

- PubChem. 2-Butylfuran.

- Royal Society of Chemistry.

- Google Patents. Method for preparing tert-butyl vinyl ether compound. CN102260144B.

- Kate Tutorials. 5 Electrophilic Substitution of Furan. YouTube, 2018.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. 2023.

- ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.

- Sperry, J. B., & Wright, D. L. Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 2005, 8(6), 723-740.

- The Good Scents Company. 2-butyl furan 2-butylfuran.

- Rusakov, Y. Y., et al. Synthesis and conformational analysis of furfuryl vinyl ethers. Russian Chemical Bulletin, 2008, 57(10), 2132-2138.

- Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.

- Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin, 2022, 79(2), 1245-1262.

- BenchChem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. 2025.

- Biosynth. This compound.

- ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- Sigma-Aldrich. This compound 97%.

- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2025.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016.

- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

- Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.

- Google Patents.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Kips Chemistry. furan | Electrophilic substitution of furan. YouTube, 2020.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.

- Specac Ltd. Interpreting Infrared Spectra.

- De Filippis, B., et al. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 2024, 29(16), 3789.

- Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 5. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-tert-Butylfuran

An In-Depth Technical Guide to the

Abstract

2-tert-Butylfuran is a valuable heterocyclic compound utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1] Its synthesis, however, presents unique challenges rooted in the inherent reactivity of the furan ring. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights. We will explore direct electrophilic substitution, classical condensation reactions, and modern organometallic approaches, offering detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Introduction: The Synthetic Challenge of the Furan Ring

The furan nucleus is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[2][3] This heightened reactivity, while facilitating certain transformations, also renders the ring highly susceptible to acid-catalyzed polymerization and degradation.[4] The synthesis of this compound, therefore, requires a careful balancing act: activating an electrophile sufficiently to react with the furan ring without inducing undesirable side reactions. The primary challenge in direct alkylation is controlling the reaction to favor mono-substitution at the C2 position over poly-alkylation and polymerization.

Strategic Approaches to Synthesis

There are three principal strategies for constructing the this compound molecule:

-

Direct Electrophilic Alkylation: Introducing the tert-butyl group directly onto a pre-existing furan ring. This is the most atom-economical approach but is often plagued by low yields.

-

Ring-Forming Condensation Reactions: Building the furan ring from acyclic precursors where the tert-butyl group is already incorporated. These methods offer excellent control over isomerism.

-

Organometallic Functionalization: Utilizing a directed metallation of the furan ring to achieve highly regioselective alkylation.

The logical flow and comparison of these strategies are outlined below.

Caption: High-level overview of the main synthetic pathways to this compound.

In-Depth Analysis of Synthetic Routes

Method 1: Friedel-Crafts Alkylation of Furan

The direct alkylation of furan with a tert-butyl electrophile, typically via a Friedel-Crafts reaction, is conceptually the most straightforward approach.[5] However, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) often lead to extensive resinification of the furan, resulting in very poor yields.[6] This is due to the high reactivity of the furan ring, which is readily protonated and polymerized by strong acids.

Mechanism & Causality: The reaction proceeds via the generation of a tert-butyl carbocation from an alkyl halide or alkene. This electrophile then attacks the electron-rich furan ring. The attack is favored at the C2 (alpha) position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three possible resonance structures, compared to only two for C3 (beta) attack.[3]

Key Innovation for Viability: Significant improvements in yield have been achieved by using milder catalysts. It has been demonstrated that certain iron compounds can catalyze the reaction effectively while minimizing polymerization.[6] A patent describes a process using iron (III) oxide in conjunction with an iron (III) chloride initiator, which provides a much higher yield of the desired product.[6]

Caption: Desired Friedel-Crafts pathway vs. acid-induced polymerization side reaction.

Experimental Protocol: Iron-Catalyzed Alkylation The following protocol is adapted from a patented procedure demonstrating an improved yield.[6]

-

Apparatus Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and two reflux condensers, add 40g of iron (III) oxide.

-

Reagent Addition: Add a mixture containing 68g of furan, 185g of tert-butyl chloride, and 500 ml of 1,1,1-trichloroethane.

-

Reaction Initiation: Stir the mixture vigorously and heat to reflux (approximately 60°C). The reaction is initiated by the evolution of hydrogen chloride gas.

-

Reaction Monitoring: Maintain the reaction at reflux for several hours. The progress can be monitored by gas-liquid chromatography (GLC) to observe the consumption of furan and the formation of this compound and 2,5-di-tert-butylfuran.

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Method 2: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a powerful and classic method for constructing a furan ring from a 1,4-dicarbonyl compound.[7][8] This method provides unambiguous control over the substitution pattern, as the substituents are already in place on the acyclic precursor.

Mechanism & Precursor Design: The reaction involves an acid-catalyzed intramolecular cyclization.[7][9] One carbonyl group is protonated, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to form the aromatic furan ring.[8] To synthesize this compound, the required precursor is 5,5-dimethylhexane-2,5-dione .

Sources

- 1. biosynth.com [biosynth.com]

- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cerritos.edu [cerritos.edu]

- 6. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dspmuranchi.ac.in [dspmuranchi.ac.in]

2-tert-Butylfuran molecular weight and formula

An In-Depth Technical Guide to 2-tert-Butylfuran (C₈H₁₂O) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its core molecular properties, spectroscopic signature, synthesis methodologies, and chemical reactivity. The document elucidates the compound's role as a versatile building block, contextualized within the broader importance of the furan scaffold in medicinal chemistry. Safety protocols and handling considerations are also detailed to ensure safe laboratory practice. This guide is intended to serve as a foundational resource, synthesizing technical data with practical, field-proven insights for advanced applications.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic heterocycle characterized by a five-membered furan ring substituted at the C2 position with a bulky tert-butyl group. This substitution significantly influences its physical and chemical properties, such as increasing its lipophilicity and sterically directing subsequent chemical transformations. Its fundamental identity and key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| CAS Number | 7040-43-9 | [2] |

| Appearance | Liquid | |

| Boiling Point | 119-120 °C | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 | |

| Flash Point | 7 °C (44.6 °F) - closed cup |

Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of this compound rely on standard spectroscopic techniques. As a Senior Application Scientist, the validation of starting material integrity is a critical first step in any synthetic workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are expected to show characteristic signals for the protons on the furan ring, alongside a distinct singlet for the nine equivalent protons of the tert-butyl group. ¹³C NMR will similarly display unique resonances for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl substituent. These spectra are crucial for confirming the substitution pattern.[2][3]

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry typically reveals a prominent molecular ion (M⁺) peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of a methyl group.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic ring and the aliphatic tert-butyl group, as well as C=C and C-O-C stretching vibrations indicative of the furan moiety.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via electrophilic substitution on the furan ring, a process that leverages the ring's electron-rich nature. The Friedel-Crafts alkylation is a primary and illustrative method.

Expertise in Practice: The Rationale Behind Friedel-Crafts Alkylation

The furan ring is an aromatic system with six π-electrons, making it highly susceptible to attack by electrophiles. The reaction is typically catalyzed by a Lewis acid (e.g., Iron(III) chloride), which polarizes the alkylating agent (tert-butyl chloride), generating a tert-butyl carbocation or a highly polarized complex. This potent electrophile is then attacked by the π-system of the furan ring. The C2 and C5 positions are the most electronically activated sites for substitution; in a monosubstitution reaction, attack occurs at C2.

Illustrative Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from procedures for alkylating furans.[4]

Step 1: Reaction Setup

-

To a stirred, refluxing mixture of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), in a suitable solvent like dichloromethane, add furan.

Step 2: Addition of Alkylating Agent

-

Slowly add tert-butyl chloride to the reaction mixture over a period of 1.5 hours, maintaining the reflux temperature. The slow addition is crucial to control the exothermic reaction and minimize potential side reactions like polymerization or di-alkylation.

Step 3: Reaction Completion and Quenching

-

After the addition is complete, continue stirring at reflux for an additional 1.5 hours to ensure the reaction goes to completion.

-

Cool the mixture and filter to remove the catalyst.

Step 4: Workup and Purification

-

Wash the filtrate with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent via rotary evaporation.

-

The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound is not merely a final product but a versatile building block for more complex molecules.[5] Its reactivity is dominated by the interplay of the electron-rich furan ring and the electron-donating, sterically bulky tert-butyl group.

-

Regioselectivity in Electrophilic Substitution : The tert-butyl group is an ortho-, para- director in classical aromatic systems. In the furan ring, it is an activating group that strongly directs subsequent electrophilic attacks to the C5 position. This predictable regioselectivity is a powerful tool for synthetic chemists. The C3 and C4 positions remain significantly less reactive.[2]

-

Steric Hindrance : The size of the tert-butyl group can sterically hinder reactions at the adjacent C3 position, further enhancing the selectivity for substitution at the C5 position.

-

Applications in Synthesis : Beyond substitution, the furan ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. This functionality is a cornerstone of its utility in building molecular scaffolds for drug discovery.

Caption: Regioselectivity in this compound.

Relevance in Drug Discovery and Development

While this compound itself is primarily a building block, the furan scaffold it contains is a "privileged structure" in medicinal chemistry. The furan ring is a component of numerous FDA-approved drugs and biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antibacterial, anti-inflammatory, and antifungal activities.[6][7]

The introduction of a tert-butyl group onto a furan-based pharmacophore allows for systematic modulation of its properties:

-

Increased Lipophilicity : Enhances the ability of a molecule to cross cell membranes.

-

Metabolic Stability : The tert-butyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Receptor Binding : The steric bulk can improve binding affinity and selectivity for a specific biological target by occupying hydrophobic pockets.

Therefore, this compound serves as a valuable starting material for synthesizing novel drug analogues and exploring structure-activity relationships (SAR) in drug discovery programs.[8]

Safety and Handling

Trustworthiness in research begins with safety. This compound is a highly flammable liquid and requires careful handling.

-

Hazard Classification : Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor).

-

Precautions : Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

References

-

This compound | 7040-43-9 | FT172334 | Biosynth.

-

This compound | 7040-43-9 | J-640085 | Biosynth.

-

This compound | C8H12O | CID 138903 - PubChem.

-

This compound 97 7040-43-9 - Sigma-Aldrich.

-

Synthesis of 2,5-di-tert.butylfuran - PrepChem.com.

-

2-Butylfuran | C8H12O | CID 20534 - PubChem.

-

This compound - SpectraBase.

-

Furan, 2-butyltetrahydro- - NIST WebBook.

-

2-butyl furan 2-butylfuran - The Good Scents Company.

-

Synthesis of 2,3,5-tri-t-butylfuran - Chemical Communications (London) (RSC Publishing).

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne - Organic Syntheses.

-

This compound (C8H12O) - PubChemLite.

-

2-n-Butyl furan - NIST WebBook.

-

Use of 2 Methylfuran Market in the Pharmaceutical Sector - LinkedIn.

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA | Journal of Agricultural and Food Chemistry - ACS Publications.

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - MDPI.

-

Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - ResearchGate.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

Sources

- 1. This compound | C8H12O | CID 138903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. cognitivemarketresearch.com [cognitivemarketresearch.com]

Spectroscopic Data of 2-tert-Butylfuran: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-tert-Butylfuran (C₈H₁₂O), a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide offers not only the spectral data itself but also the underlying principles of the spectroscopic techniques, detailed experimental protocols, and in-depth interpretations of the results, providing a holistic understanding of the characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic furan ring substituted with a bulky tert-butyl group at the second position. This substitution pattern significantly influences its spectroscopic properties. Understanding the interplay between the molecular structure and the spectral output is crucial for its unambiguous identification and for predicting the reactivity and properties of related furan derivatives.

// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.3,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; O [label="O", pos="-1.3,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CtBu [label="C", pos="-0.87,-2!", fillcolor="#202124", fontcolor="#FFFFFF"]; CH3_1 [label="CH₃", pos="-1.87,-2.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; CH3_2 [label="CH₃", pos="0.13,-2.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; CH3_3 [label="CH₃", pos="-0.87,-3.5!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O [label=""]; O -- C1 [label=""]; C2 -- CtBu [label=""]; CtBu -- CH3_1 [label=""]; CtBu -- CH3_2 [label=""]; CtBu -- CH3_3 [label=""];

// Hydrogen nodes for clarity on the ring H1 [label="H", pos="0,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H3 [label="H", pos="1.37,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H4 [label="H", pos="2.0,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonds to hydrogens C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; }

Figure 1: 2D structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃), which minimizes solvent interference in the ¹H NMR spectrum.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For a standard ¹H NMR spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and often proton decoupling techniques are employed to enhance the signal and simplify the spectrum.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals from the protons on the furan ring and the protons of the tert-butyl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (furan) | ~7.25 | Doublet of doublets (dd) | ~1.8, ~0.8 |

| H-3 (furan) | ~6.15 | Doublet of doublets (dd) | ~3.2, ~0.8 |

| H-4 (furan) | ~6.05 | Doublet of doublets (dd) | ~3.2, ~1.8 |

| -C(CH₃)₃ | ~1.28 | Singlet (s) | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Furan Protons: The three protons on the furan ring appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The proton at the 5-position (H-5) is the most downfield due to its proximity to the oxygen atom and the influence of the tert-butyl group. The protons at the 3 and 4-positions (H-3 and H-4) are more shielded and appear at higher fields. The observed multiplicities (doublet of doublets) are a result of spin-spin coupling between the adjacent ring protons. The coupling constants (J values) are characteristic of the relative positions of the protons on the furan ring.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet at approximately 1.28 ppm. The singlet nature of this peak is due to the absence of adjacent protons to couple with. The high intensity of this signal is a direct consequence of the nine chemically equivalent protons.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (furan) | ~162.5 |

| C-5 (furan) | ~138.9 |

| C-3 (furan) | ~109.8 |

| C-4 (furan) | ~104.5 |

| -C (CH₃)₃ | ~32.8 |

| -C(C H₃)₃ | ~28.9 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Furan Carbons: The carbon atom directly attached to the bulky tert-butyl group and the oxygen atom (C-2) is the most deshielded and appears at the lowest field (~162.5 ppm). The other carbon adjacent to the oxygen (C-5) also appears at a relatively low field (~138.9 ppm). The two remaining furan carbons (C-3 and C-4) are more shielded and resonate at higher fields.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 32.8 ppm, while the three equivalent methyl carbons give a single signal at approximately 28.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber (cm⁻¹).

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic (Furan) |

| ~2960, ~2870 | C-H stretch | Aliphatic (tert-Butyl) |

| ~1580, ~1500 | C=C stretch | Aromatic (Furan) |

| ~1365 | C-H bend (scissoring) | tert-Butyl |

| ~1150 | C-O-C stretch (asymmetric) | Furan ring |

| ~1010 | C-O-C stretch (symmetric) | Furan ring |

| ~730 | =C-H bend (out-of-plane) | Furan ring |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorption band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic furan ring. The strong absorptions in the 2870-2960 cm⁻¹ region are due to the C-H stretching of the aliphatic tert-butyl group.

-

C=C and C-O-C Stretching: The peaks in the 1500-1580 cm⁻¹ region are attributed to the carbon-carbon double bond stretching vibrations within the furan ring. The strong absorptions around 1150 cm⁻¹ and 1010 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the furan ether linkage, respectively.

-

Bending Vibrations: The peak at approximately 1365 cm⁻¹ is a characteristic bending vibration for a tert-butyl group. The out-of-plane bending of the furan C-H bonds gives rise to a strong absorption around 730 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 124 | ~25 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - CH₃]⁺ |

| 81 | ~15 | [M - C₃H₇]⁺ or [C₅H₅O]⁺ |

| 57 | ~30 | [C₄H₉]⁺ (tert-Butyl cation) |

| 41 | ~20 | [C₃H₅]⁺ (Allyl cation) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The peak at m/z 124 corresponds to the molecular ion ([C₈H₁₂O]⁺), confirming the molecular weight of this compound.

-

Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 109. This fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable, resonance-stabilized cation. The stability of this cation is the driving force for this fragmentation pathway.

-

Other Fragments: The peak at m/z 57 is characteristic of a tert-butyl group and corresponds to the stable tert-butyl cation ([C(CH₃)₃]⁺). The peak at m/z 81 likely arises from the loss of a propyl radical or through rearrangement and fragmentation of the furan ring. The peak at m/z 41 is a common fragment in many organic molecules and corresponds to the allyl cation.

M [label="[C₈H₁₂O]⁺˙\nm/z = 124"]; M_minus_CH3 [label="[C₇H₉O]⁺\nm/z = 109\n(Base Peak)"]; tBu_cation [label="[C₄H₉]⁺\nm/z = 57"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> tBu_cation [label="- C₄H₃O•"]; }

Figure 2: Proposed primary fragmentation pathways for this compound in EI-MS.Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related furan compounds.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][2]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][1]

Sources

An In-Depth Technical Guide to the Physical Properties of 2-tert-Butylfuran

Introduction: The Significance of 2-tert-Butylfuran in Modern Chemistry

This compound is a heterocyclic organic compound characterized by a furan ring substituted with a bulky tert-butyl group at the second position. This structural feature imparts unique steric and electronic properties, making it a valuable intermediate and building block in various domains of chemical synthesis. Its applications span from the development of novel pharmaceutical agents to the synthesis of advanced materials and specialty chemicals. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for researchers and drug development professionals. These parameters are critical for reaction setup, process scale-up, purification, and ensuring safe handling and storage. This guide provides a detailed examination of the boiling point and density of this compound, grounded in established experimental data and methodologies.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. The presence of the tert-butyl group on the furan ring significantly influences the intermolecular forces, which in turn determine its boiling point and density. The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 119-120 °C | at 760 mmHg (lit.) | Sigma-Aldrich[1] |

| 119.00 °C | Not specified | Biosynth[2] | |

| Density | 0.871 g/mL | at 25 °C (lit.) | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₂O | Sigma-Aldrich[1] | |

| Molecular Weight | 124.18 g/mol | Sigma-Aldrich[1] | |

| Form | Liquid | Sigma-Aldrich[1] | |

| Refractive Index | n20/D 1.438 | at 20 °C | Sigma-Aldrich[1] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical research. The protocols outlined below represent robust, field-proven methods for ascertaining the boiling point and density of liquid samples like this compound.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a highly efficient technique for determining the boiling point of a small quantity of liquid.[3] The apparatus is designed to ensure uniform heating of the sample and the thermometer via convection currents in the heating oil.

Causality of Experimental Choices:

-

Small Sample Size: This method is ideal for research settings where the compound may be synthesized in limited quantities.

-

Uniform Heating: The unique shape of the Thiele tube promotes the circulation of the heating oil, ensuring that the sample and the thermometer bulb are heated evenly, which is crucial for an accurate reading.[4]

-

Definition of Boiling Point: The procedure directly utilizes the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3] The inverted capillary tube traps the vapor, and the point at which the external pressure overcomes the vapor pressure (upon cooling) is observed as the liquid re-entering the capillary.

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Secure a Thiele tube to a retort stand using a clamp.

-

Fill the Thiele tube with a high-boiling, non-flammable oil (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.

-

Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is well above the oil level to prevent it from softening and breaking in the hot oil.[4]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner, moving the flame back and forth to ensure even heating.

-

Observe the capillary tube. Initially, a stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the air has been replaced by the vapor of the sample and the liquid is at its boiling point.

-

-

Temperature Reading:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

-

Record the temperature. It is advisable to repeat the determination to ensure accuracy.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Workflow for Boiling Point Determination

Caption: Experimental workflow for determining the boiling point of this compound.

Protocol 2: Density Determination Using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of glassware designed to provide a highly accurate and reproducible volume, which is essential for precise density measurements.

Causality of Experimental Choices:

-

High Accuracy: The ground glass stopper and capillary tube of a pycnometer ensure that it can be filled with a very precise volume of liquid, minimizing measurement errors.

-

Temperature Control: Density is temperature-dependent. Conducting the measurement in a temperature-controlled water bath ensures that the liquid's volume is stable and the density is determined at a specific, recorded temperature (e.g., 25 °C).

Step-by-Step Methodology:

-

Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Determine and record the mass of the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature. (Volume = (Mass of water-filled pycnometer - Mass of empty pycnometer) / Density of water).

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in a constant temperature water bath set to 25 °C for at least 20 minutes to allow the liquid to reach thermal equilibrium.

-

Insert the stopper, ensuring the liquid is at the top of the capillary.

-

Remove the pycnometer from the water bath, carefully dry the exterior, and record its mass.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the sample-filled pycnometer to get the mass of the this compound.

-

Calculate the density: Density = Mass of this compound / Calibrated Volume of Pycnometer.

-

Conclusion

The boiling point (119-120 °C) and density (0.871 g/mL at 25 °C) are fundamental physical constants for this compound that are essential for its practical application in research and development.[1] The methodologies described provide a framework for the accurate and reliable determination of these properties, ensuring data integrity and promoting safe laboratory practices. Adherence to these detailed protocols allows scientists to confidently handle and utilize this important chemical intermediate in their synthetic endeavors.

References

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

BOILING POINT DETERMINATION . University of Toronto. [Link]

Sources

The Furan Core: A Technical Guide to Its Discovery, Synthesis, and Enduring Legacy in Science

Abstract

The furanic scaffold, a deceptively simple five-membered aromatic heterocycle, represents a cornerstone of organic and medicinal chemistry. Its journey from an obscure derivative of bran to a privileged core in blockbuster pharmaceuticals and renewable materials is a testament to over two centuries of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the discovery and evolution of furan derivatives. We will traverse the foundational discoveries, dissect the mechanistic intricacies of seminal synthetic protocols, and explore the ever-expanding applications that underscore the furan nucleus's profound impact on science and technology.

The Dawn of Furan Chemistry: From Bran and Distillates

The story of furan does not begin with the parent heterocycle itself, but with its derivatives, serendipitously uncovered through the thermal treatment of natural products. The name "furan" is derived from the Latin furfur, meaning bran, a direct nod to these early origins.[1]

The first foray into this new chemical family was in 1780 by the Swedish chemist Carl Wilhelm Scheele.[2][3] Through the dry distillation of mucic acid, derived from galactose, he isolated a crystalline substance he named "pyromucic acid."[2][4] This compound, now known as 2-furoic acid, was the first furan derivative ever described.[4]

Some fifty years later, in 1831, German chemist Johann Wolfgang Döbereiner produced an oily substance with an almond-like odor as a byproduct of formic acid synthesis from manganese dioxide and sulfuric acid with substances like sugar or bran.[5][6][7] This compound was furfural.[6][8] The Scottish chemist John Stenhouse later, in 1840, demonstrated that furfural could be obtained by distilling various agricultural materials like corn, oats, and sawdust with aqueous sulfuric acid, and he correctly determined its empirical formula.[5] It was George Fownes who, in 1845, coined the name "furfurol" (from furfur and oleum, oil).[5]

The parent compound, furan, remained elusive until 1870, when German chemist Heinrich Limpricht, a student of the renowned Friedrich Wöhler, prepared it, albeit naming it "tetraphenol."[1][9][10] Limpricht's work on the chemistry of furans and pyrroles laid a significant foundation for the field.[9][10]

Table 1: Foundational Discoveries in Furan Chemistry

| Year | Scientist(s) | Discovery | Precursor/Method |

| 1780 | Carl Wilhelm Scheele | 2-Furoic acid (Pyromucic acid) | Dry distillation of mucic acid |

| 1831 | Johann Wolfgang Döbereiner | Furfural | Byproduct of formic acid synthesis |

| 1840 | John Stenhouse | Characterization of Furfural | Distillation of crop materials with sulfuric acid |

| 1870 | Heinrich Limpricht | Furan (as "tetraphenol") | Investigations into pyromucic acid derivatives |

The Architectural Blueprints: Key Synthetic Methodologies

The ability to construct the furan ring with predictable regiochemistry and substitution patterns was crucial for unlocking its synthetic potential. Two classical name reactions, developed in the late 19th and early 20th centuries, remain pillars of furan synthesis.

The Paal-Knorr Furan Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this method provides a direct route to substituted furans from 1,4-dicarbonyl compounds.[11][12] It is a synthetically valuable method for obtaining furans, which are common structural components of many natural products.[11] The reaction is typically catalyzed by acid and involves the dehydration of the 1,4-diketone.[11]

Causality in Experimental Design: The choice of a 1,4-dicarbonyl substrate is predicated on its inherent ability to undergo intramolecular cyclization. The two carbonyl groups, separated by two carbon atoms, are perfectly positioned for one to act as a nucleophile (in its enol form) and the other as an electrophile, leading to the formation of the five-membered ring. The acid catalyst is essential for promoting both enolization and the subsequent dehydration of the cyclic hemiacetal intermediate.

Mechanistic Evolution: For over a century, the mechanism was thought to proceed through a simple enolization followed by cyclization. However, in 1995, V. Amarnath and his colleagues provided evidence for a more nuanced mechanism.[11][13] Their work demonstrated that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, which would not be the case if they proceeded through a common enol intermediate.[11] This led to the currently accepted mechanism where enolization and the rate-determining cyclization occur in a concerted fashion.[11]

Caption: Paal-Knorr Furan Synthesis Workflow.

Experimental Protocol: A Generalized Paal-Knorr Synthesis

-

Dissolution: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid, or ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide).

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

The Feist-Benary Furan Synthesis

This classic organic reaction provides a versatile method for synthesizing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][14] This method is a cornerstone in heterocyclic chemistry due to its utility in preparing a wide range of furan derivatives that are valuable intermediates.[1][15]

Causality in Experimental Design: The reaction design cleverly utilizes the distinct reactivity of the two starting materials. The β-dicarbonyl compound, with its acidic α-protons, is readily deprotonated by a base to form a nucleophilic enolate. The α-halo ketone provides an electrophilic carbon atom susceptible to nucleophilic attack, with the halide acting as a good leaving group. The subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable aromatic furan ring. The choice of a mild base, such as pyridine or ammonia, is critical to prevent unwanted side reactions like the hydrolysis of ester groups often present in the β-dicarbonyl substrate.[1][8]

Caption: Feist-Benary Furan Synthesis Logical Flow.

Experimental Protocol: A Generalized Feist-Benary Synthesis

-

Reactant Mixture: In a round-bottom flask, combine the β-dicarbonyl compound (1 equivalent) and the α-halo ketone (1 equivalent) in a suitable solvent (e.g., ethanol, pyridine).

-

Base Addition: Slowly add the base (e.g., pyridine, triethylamine, or aqueous ammonia) to the mixture. The reaction is often exothermic, so cooling may be necessary.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

-

Workup: After the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Nature's Embrace: Furan Derivatives in the Biological Realm

The furan motif is not merely a creation of the laboratory; it is prevalent in a diverse array of natural products, exhibiting a wide spectrum of biological activities.

Furan-containing Terpenoids: This class of natural products is found in various essential oils and plays a role in the aroma and flavor of many plants.[16]

Furanocoumarins: These compounds, found in plants such as those of the Apiaceae family, are known for their phototoxic properties and have been researched for their potential in treating skin disorders like psoriasis and vitiligo.[17][18][19][20] However, their ability to interact with medications has also been a subject of study.[21]

Table 2: Examples of Naturally Occurring Furan Derivatives

| Class | Example | Natural Source | Noteworthy Biological Activity |

| Terpenoid | Rose furan | Rose oil | Aroma compound |

| Furanocoumarin | Psoralen | Psoralea corylifolia | Photosensitizing, used in PUVA therapy |

| Diterpenoid | Marrubiin | Marrubium vulgare | Expectorant |

The Rise of Industrial and Pharmaceutical Furans

The 20th century witnessed the transition of furan chemistry from academic curiosity to industrial and pharmaceutical powerhouse.

Furfural: The Bio-Renewable Platform Chemical

The industrial production of furfural began in 1921 by the Quaker Oats company, utilizing agricultural waste like oat hulls.[22] Furfural is produced through the acid-catalyzed dehydration of xylose, a pentose sugar abundant in hemicellulose.[23] This process established furfural as one of the earliest bio-based chemicals, a precursor to a range of solvents and other furan-based chemicals.[11][23]

Furan Derivatives in Drug Development

The unique electronic properties and structural rigidity of the furan ring have made it a valuable scaffold in medicinal chemistry.

Furosemide (Lasix): Patented in 1959 and approved for medical use in 1964, furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver scarring, or kidney disease.[24][25] Its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[26][27]